molecular formula C20H20N4O4S B2814792 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034394-58-4

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2814792
CAS No.: 2034394-58-4
M. Wt: 412.46
InChI Key: HZAQNRNSBUONQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide ( 2034394-58-4) is a synthetic organic compound with the molecular formula C₂₀H₂₀N₄O₄S and a molecular weight of 412.46 g/mol . Its complex structure features a furan-substituted pyridazinone core linked to a nicotinamide group via an ethyl chain, with a tetrahydrothiophene ether moiety contributing to its structural diversity . Key physicochemical parameters include an XLogP3 of 1.9 and a topological polar surface area of 122 Ų . This compound is offered with a minimum purity of 90% and is available for research applications . The product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c25-19-6-4-16(17-2-1-10-27-17)23-24(19)9-8-21-20(26)14-3-5-18(22-12-14)28-15-7-11-29-13-15/h1-6,10,12,15H,7-9,11,13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAQNRNSBUONQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Nicotinamide Derivatives

Nicotinamide derivatives with heterocyclic substituents are widely studied. The following table compares key structural and biological features of the target compound with its closest analogs:

Compound Name / ID Core Structure Key Substituents Biological Activity (MIC μg/mL) Reference
Target Compound Nicotinamide Pyridazinone-furan-2-yl, tetrahydrothiophen-3-yloxy Not reported (hypothetical)
6a–j () Nicotinamide-thiazolidinone Benzothiazole, phenyl/furan-2-yl Gram-positive: 1.56–12.5; Gram-negative: 3.12–25 [1]
6-(2,3-dimethylphenoxy)-N-(2-oxotetrahydrothiophen-3-yl)nicotinamide () Nicotinamide Phenoxy, tetrahydrothiophen-3-yl Supplier-listed; activity not reported [4]
USP31 Compounds () Furan-sulfanyl derivatives Dimethylamino, nitroethenyl, sulphanyl Pharmaceutical standards; activity unspecified [3]

Key Observations:

  • Pyridazinone vs. Thiazolidinone: The target compound’s pyridazinone ring replaces the thiazolidinone moiety in ’s analogs.
  • Tetrahydrothiophen-3-yloxy vs. Phenoxy: The saturated tetrahydrothiophen group () likely improves solubility and oxidative stability compared to aromatic phenoxy groups, which are prone to metabolic degradation .
  • Furan-2-yl vs.

Q & A

Q. What strategies reconcile discrepancies between in silico predictions and experimental bioactivity?

  • Force field refinement : Adjust parameters in docking software to better model ligand flexibility .
  • Solvent-accessible surface area (SASA) analysis : Correlate with experimental solubility data .
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., PubChem CID 946365) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.